

# Application Note: Step-by-Step Synthesis of Novel 2-Aminodiphenylamine Schiff Bases

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## Compound of Interest

Compound Name: 2-Aminodiphenylamine

Cat. No.: B160148

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Schiff bases, characterized by the presence of an azomethine or imine ( $-C=N-$ ) group, are a vital class of organic compounds. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound.[1][2] Schiff bases and their metal complexes are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][3][4][5] The imine group is critical for their biological activity, often facilitating interaction with biological targets.[1]

This application note provides a detailed, step-by-step protocol for the synthesis of novel Schiff bases derived from **2-aminodiphenylamine**. **2-Aminodiphenylamine** serves as a versatile precursor, and its derivatives are explored for their potential as therapeutic agents.[6][7] The protocols cover the synthesis of the **2-aminodiphenylamine** precursor followed by its conversion into various Schiff bases through reaction with different aromatic aldehydes.

## Part 1: Synthesis of 2-Aminodiphenylamine (Precursor)

The synthesis of the **2-aminodiphenylamine** precursor can be achieved via several routes, including the reduction of nitrodiphenylamine or through condensation reactions.[7] The protocol below details a copper-catalyzed condensation reaction.[6][8]

## Experimental Protocol 1: Synthesis of 2-Aminodiphenylamine

- **Reactant Preparation:** Add o-phenylenediamine (1.0 mmol, 0.108 g), phenylhydrazine (2.0 mmol, 0.216 g), Copper Phthalocyanine (CuPc) (0.1 mmol, 0.058 g), and Copper(II) acetate ( $\text{Cu}(\text{OAc})_2$ ) (0.1 mmol, 0.02 g) to a 50 mL round-bottom flask.<sup>[6][8]</sup>
- **Solvent Addition:** Add 10 mL of acetonitrile to the reaction flask.
- **Reaction:** Stir the mixture at 15°C.
- **Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether: ethyl acetate (100:1).
- **Purification:** Once the reaction is complete (as indicated by TLC), purify the crude product using column chromatography with the same petroleum ether: ethyl acetate (100:1) eluent system.<sup>[6][8]</sup>
- **Isolation:** Collect the fractions containing the desired product and evaporate the solvent under reduced pressure to yield **2-aminodiphenylamine**.

## Data Presentation: Synthesis of 2-Aminodiphenylamine

Reactant	Molar Ratio	Molecular Weight (g/mol)	Amount (g)
o-Phenylenediamine	1.0	108.14	0.108
Phenylhydrazine	2.0	108.14	0.216
Catalyst			
CuPc	0.1	576.07	0.058
Cu(OAc) <sub>2</sub>	0.1	181.63	0.020
Reaction Conditions			
Solvent	-	Acetonitrile (10 mL)	-
Temperature	-	15°C	-
Result			
Yield	-	-	~71% <a href="#">[6]</a> <a href="#">[8]</a>

## Part 2: General Synthesis of 2-Aminodiphenylamine Schiff Bases

The synthesized **2-aminodiphenylamine** can be readily converted to a variety of Schiff bases by reacting it with different substituted aldehydes or ketones. This condensation reaction is typically performed in an alcoholic solvent, sometimes with an acid catalyst.[\[9\]](#)

### Experimental Protocol 2: Synthesis of Schiff Bases

- **Reactant Preparation:** Dissolve **2-aminodiphenylamine** (1.0 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.
- **Aldehyde Addition:** To this solution, add the desired substituted aromatic aldehyde (1.0 mmol) dissolved in 15 mL of ethanol.
- **Catalyst:** Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
- **Reaction:** Reflux the reaction mixture with constant stirring for 4-6 hours.[\[10\]](#)[\[11\]](#)

- **Monitoring:** Monitor the formation of the Schiff base using TLC.
- **Isolation:** After completion, cool the reaction mixture in an ice bath or refrigerate overnight to precipitate the solid product.[9][12]
- **Purification:** Filter the precipitated Schiff base, wash it with cold ethanol, and dry it in a desiccator. If necessary, recrystallize the product from a suitable solvent like ethanol to obtain a pure crystalline solid.[3]

## Data Presentation: Synthesis of Representative Schiff Bases

Entry	Aldehyde Reactant	Solvent	Catalyst	Reaction Time (h)	Yield (%)
1	Benzaldehyde	Ethanol	Glacial Acetic Acid	4	85
2	Salicylaldehyde	Ethanol	Glacial Acetic Acid	5	91
3	4-Nitrobenzaldehyde	Ethanol	Glacial Acetic Acid	6	88
4	4-Methoxybenzaldehyde	Ethanol	Glacial Acetic Acid	4	90

## Part 3: Characterization

The synthesized **2-aminodiphenylamine** and its Schiff base derivatives are characterized using standard spectroscopic techniques to confirm their structure.

### Protocol 3: Characterization Methods

- **Infrared (IR) Spectroscopy:** Record IR spectra to identify key functional groups. The disappearance of the C=O stretch from the aldehyde and the appearance of the C=N (azomethine) stretch confirm Schiff base formation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the chemical structure. The proton signal of the azomethine group ( $-\text{N}=\text{CH}-$ ) is a key diagnostic peak.
- Mass Spectrometry (MS): Obtain mass spectra to confirm the molecular weight of the synthesized compounds.

## Data Presentation: Expected Spectroscopic Data

Compound Type	Functional Group	IR Absorption ( $\text{cm}^{-1}$ )	$^1\text{H}$ NMR Signal (ppm)
2-Aminodiphenylamine	N-H (amine)	3200-3400	5.0 - 6.0
N-H (sec-amine)	~3350	7.5 - 8.5	
2-Aminodiphenylamine Schiff Base	C=N (azomethine)	1600-1630[9][13]	8.0 - 9.0
N-H (sec-amine)	~3350	9.0 - 10.0	

## Visualizations: Workflow and Application

### Synthesis Workflow Diagram

Caption: Workflow for the synthesis and characterization of **2-aminodiphenylamine** Schiff bases.

## Conceptual Application in Drug Development

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